2-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-4-amine
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Overview
Description
2-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-4-amine involves several steps. One common synthetic route includes the nitration of 2-methylbenzenesulfonyl chloride followed by the reaction with piperidin-4-amine. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale nitration and amination processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various electrophiles. Major products formed from these reactions include amino derivatives, thiol derivatives, and substituted piperidine compounds .
Scientific Research Applications
2-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: It is used in the study of biological pathways and mechanisms involving piperidine derivatives.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-4-amine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The nitro and sulfonyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-4-amine can be compared with other similar compounds such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and antimicrobial activities.
Matrine: A piperidine alkaloid with antiviral and antimalarial properties.
The uniqueness of this compound lies in its specific functional groups (nitro and sulfonyl) that confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
2-methyl-1-(2-nitrophenyl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C12H17N3O4S/c1-9-8-10(13)6-7-14(9)20(18,19)12-5-3-2-4-11(12)15(16)17/h2-5,9-10H,6-8,13H2,1H3 |
InChI Key |
PGLXMFMDZSSXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
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